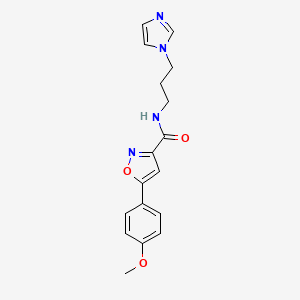
N-(3-(1H-Imidazol-1-yl)propyl)-5-(4-methoxyphenyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-328236 is a bioactive small molecule with the chemical formula C₁₇H₁₈N₄O₃ and a molecular weight of 326.35 g/mol . It is known for its role in scientific research, particularly in the fields of biology and medicine.
Métodos De Preparación
The synthesis of WAY-328236 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
WAY-328236 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
WAY-328236 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used to investigate biological pathways and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases related to its molecular targets.
Industry: It is used in the development of new materials and products.
Mecanismo De Acción
The mechanism of action of WAY-328236 involves its interaction with specific molecular targets and pathways. It is known to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . This activation leads to various downstream effects, including the regulation of gene expression and cellular functions.
Comparación Con Compuestos Similares
WAY-328236 can be compared with other similar compounds that also target the Wnt/β-catenin signaling pathway. Some of these compounds include:
WAY-316606: Known for its role in bone formation and osteoporosis treatment.
WAY-262611: Used in research related to cancer and regenerative medicine.
WAY-328236 is unique due to its specific molecular structure and the particular effects it exerts on the Wnt/β-catenin signaling pathway.
Propiedades
Fórmula molecular |
C17H18N4O3 |
|---|---|
Peso molecular |
326.35 g/mol |
Nombre IUPAC |
N-(3-imidazol-1-ylpropyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O3/c1-23-14-5-3-13(4-6-14)16-11-15(20-24-16)17(22)19-7-2-9-21-10-8-18-12-21/h3-6,8,10-12H,2,7,9H2,1H3,(H,19,22) |
Clave InChI |
WKJWLEGWGYPNRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



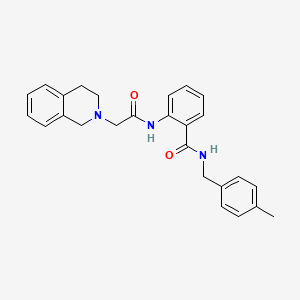
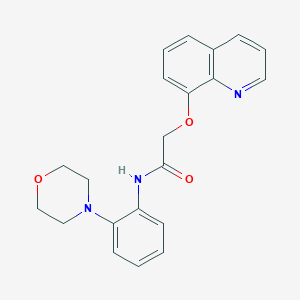
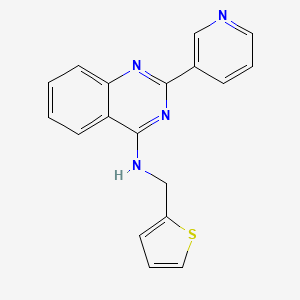
![6-[(4-fluorophenyl)sulfanylmethyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B10816650.png)
![7-((4-(4-Acetylphenyl)piperazin-1-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10816666.png)
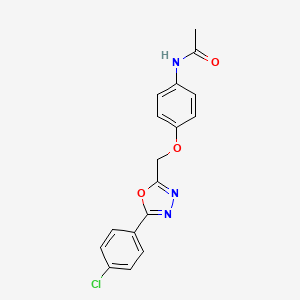
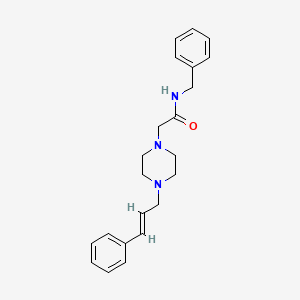
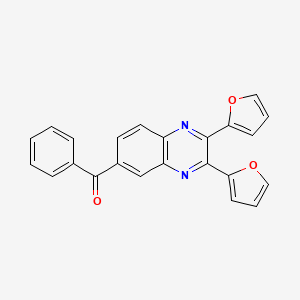
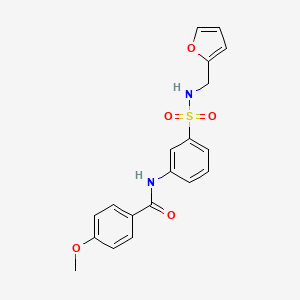
![2-(2,5-Dioxo-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalen]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B10816700.png)
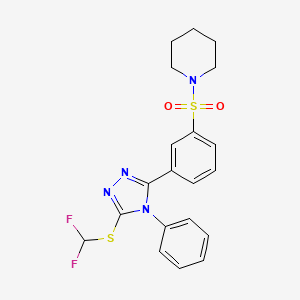
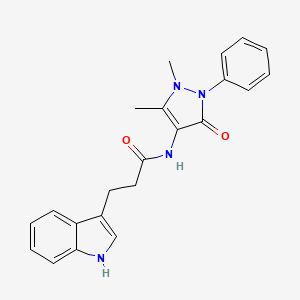
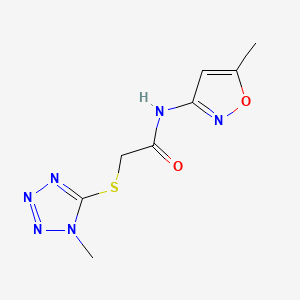
![[4-(4-Methoxyphenyl)piperazin-1-yl]-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanone](/img/structure/B10816715.png)